molecular formula C17H36O2Si B14264637 Ethyl 3-(tributylsilyl)propanoate CAS No. 137787-38-3

Ethyl 3-(tributylsilyl)propanoate

Cat. No.: B14264637
CAS No.: 137787-38-3
M. Wt: 300.6 g/mol
InChI Key: KYGMGLVTUPJOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(tributylsilyl)propanoate is an organosilicon ester featuring a propanoate backbone substituted with a tributylsilyl group (-Si(C₄H₉)₃) at the third carbon. The tributylsilyl moiety imparts significant steric bulk and hydrophobic character, distinguishing it from simpler esters. This compound is primarily utilized in organic synthesis as a protecting group for alcohols or carboxylic acids, leveraging the silyl group’s stability under acidic and basic conditions . Its high molecular weight (approximately 344.7 g/mol) and low polarity make it suitable for applications requiring selective reactivity control, such as in peptide synthesis or catalytic processes.

Properties

CAS No.

137787-38-3

Molecular Formula

C17H36O2Si

Molecular Weight

300.6 g/mol

IUPAC Name

ethyl 3-tributylsilylpropanoate

InChI

InChI=1S/C17H36O2Si/c1-5-9-13-20(14-10-6-2,15-11-7-3)16-12-17(18)19-8-4/h5-16H2,1-4H3

InChI Key

KYGMGLVTUPJOQU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(tributylsilyl)propanoate typically involves the reaction of ethyl propanoate with a tributylsilyl reagent under specific conditions. One common method is the silylation of ethyl propanoate using tributylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:

C2H5COOCH2CH3+Bu3SiClC2H5COOCH2CH2SiBu3+HCl\text{C}_2\text{H}_5\text{COOCH}_2\text{CH}_3 + \text{Bu}_3\text{SiCl} \rightarrow \text{C}_2\text{H}_5\text{COOCH}_2\text{CH}_2\text{SiBu}_3 + \text{HCl} C2​H5​COOCH2​CH3​+Bu3​SiCl→C2​H5​COOCH2​CH2​SiBu3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tributylsilyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Ethyl propanoate and tributylsilanol.

    Oxidation: Propanoic acid and tributylsilanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(tributylsilyl)propanoate has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(tributylsilyl)propanoate involves the interaction of the silyl group with various molecular targets. The tributylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The ester moiety can undergo hydrolysis or other transformations, leading to the release of active compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 3-(tributylsilyl)propanoate becomes evident when compared to analogous esters with varying substituents. Below is a detailed analysis:

Ethyl 3-[trimethylsilyl]propanoate

  • Substituent : Trimethylsilyl (-Si(CH₃)₃).
  • Molecular Weight : ~218.4 g/mol.
  • Key Differences :
    • The smaller trimethylsilyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to the bulkier tributylsilyl analog.
    • Trimethylsilyl esters hydrolyze more readily under mild acidic conditions, making them less stable but easier to remove in synthetic workflows .
  • Applications : Preferred for temporary protection in carbohydrate and nucleotide chemistry.

Ethyl 3-[ethyl(dimethyl)silyl]propanoate

  • Substituent : Ethyl(dimethyl)silyl (-Si(CH₃)₂(C₂H₅)).
  • Molecular Weight : ~232.4 g/mol.
  • Key Differences :
    • Intermediate steric bulk between trimethyl- and tributylsilyl groups.
    • Exhibits moderate hydrolysis stability, balancing reactivity and durability .
  • Applications : Used in selective protection strategies for polyfunctional molecules.

Ethyl 3-(tert-butyl)propanoate

  • Substituent : tert-Butyl (-C(CH₃)₃).
  • Molecular Weight : ~186.3 g/mol.
  • Key Differences :
    • The tert-butyl group, while bulky, lacks the silicon atom, resulting in different electronic effects (e.g., reduced resistance to oxidation).
    • Higher solubility in polar solvents compared to silyl-containing analogs .
  • Applications : Common in stabilizing reactive intermediates in catalysis.

Ethyl 3-(thiazol-5-yl)propanoate

  • Substituent : Thiazole heterocycle.
  • Molecular Weight : ~199.2 g/mol.
  • Exhibits higher polarity and hydrogen-bonding capacity .
  • Applications : Explored in medicinal chemistry for antimicrobial and anticancer properties.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Molecular Weight (g/mol) Stability to Hydrolysis Key Applications
This compound Tributylsilyl ~344.7 High Long-term protecting groups, synthesis intermediates
Ethyl 3-[trimethylsilyl]propanoate Trimethylsilyl ~218.4 Moderate Temporary protection, nucleotide chemistry
Ethyl 3-(tert-butyl)propanoate tert-Butyl ~186.3 Low Catalysis, stabilizing intermediates
Ethyl 3-(thiazol-5-yl)propanoate Thiazole ~199.2 Low Medicinal chemistry, antimicrobial agents

Table 2: Reactivity and Solubility Trends

Property This compound Ethyl 3-[trimethylsilyl]propanoate Ethyl 3-(tert-butyl)propanoate
Steric Hindrance Very High Low High
Hydrophobicity High Moderate Moderate
Hydrolysis Rate (pH 4) Slow Fast Moderate
Solubility in Hexane High Moderate Low

Research Findings and Uniqueness

  • Steric and Electronic Effects: The tributylsilyl group’s bulkiness significantly slows down nucleophilic attacks, making this compound ideal for multi-step syntheses requiring prolonged stability .
  • Hydrolysis Resistance : Unlike trimethylsilyl analogs, this compound remains intact under weakly acidic conditions, necessitating stronger acids (e.g., HF or TBAF) for deprotection .
  • Comparative Bioactivity : While thiazole- or morpholine-substituted esters (e.g., ) exhibit biological activity, the tributylsilyl derivative is largely inert, limiting its direct therapeutic use but enhancing its utility in synthetic workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.